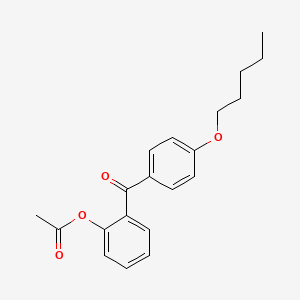

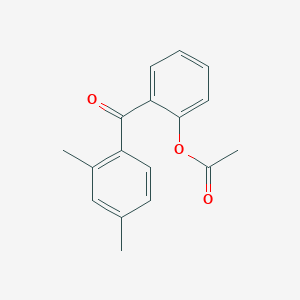

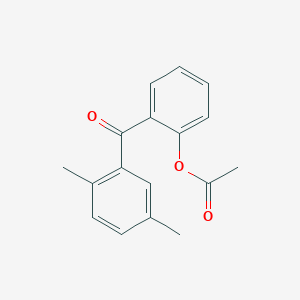

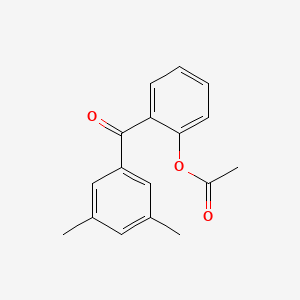

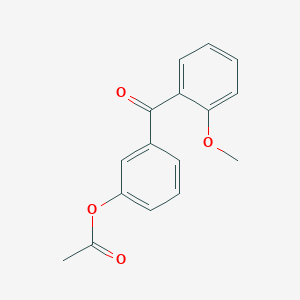

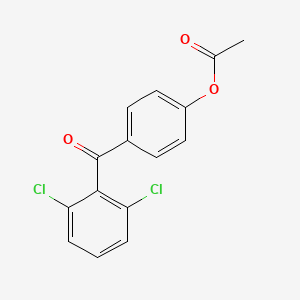

4-Acetoxy-2',6'-dichlorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetoxy-2’,6’-dichlorobenzophenone is an organic compound with the molecular formula C15H10Cl2O3 . It is a semi-synthetic compound that belongs to the tryptamine family.

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 4-Acetoxy-2’,6’-dichlorobenzophenone are not specified in the sources I found . More detailed information may be available in specialized chemical databases or literature.科学的研究の応用

Analytical Method Development

A novel analytical method has been developed for the determination of benzophenone-3 and its main metabolites in human serum, utilizing dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry. This method enhances the precision in detecting benzophenone derivatives, demonstrating the chemical's role in advancing analytical chemistry techniques (Tarazona, Chisvert, & Salvador, 2013).

Synthetic Chemistry Applications

Research into the synthesis of a new series of 3-hydroxy/acetoxy-2-phenyl-4H-chromen-4-ones revealed their significant antimicrobial activity. This highlights the compound's utility in creating biologically active molecules with potential pharmaceutical applications (Gharpure, Choudhary, Ingle, & Juneja, 2013).

Reaction Mechanisms and Ion Generation

The generation and trapping of the 4-biphenylyloxenium ion from 4-acetoxy-4-phenyl-2,5-cyclohexadienone have been demonstrated, providing insights into the chemical's reactivity and potential applications in organic synthesis and mechanistic organic chemistry (Novak & Glover, 2004).

Molecular Imprinting for Pesticide Detection

The preparation of molecular imprinted polymer nanoparticles coupled by high-performance liquid chromatography showcases an efficient technique for the sensitive and selective trace determination of pesticides in complex matrices. This application underscores the compound's role in enhancing environmental monitoring and safety (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of hydrazones synthesized from derivatives of benzophenone suggests potential applications in optical device technology, such as optical limiters and switches. This area of research indicates the compound's relevance in developing materials for advanced optical applications (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Safety and Hazards

Safety precautions for handling 4-Acetoxy-2’,6’-dichlorobenzophenone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

特性

IUPAC Name |

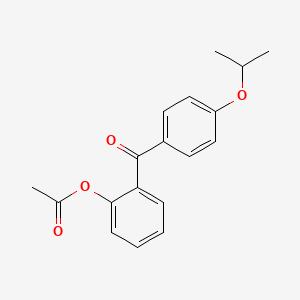

[4-(2,6-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)14-12(16)3-2-4-13(14)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVOHCKPUMLKEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641733 |

Source

|

| Record name | 4-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-11-5 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl](2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。